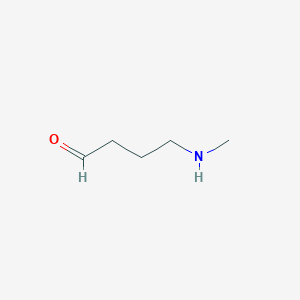

4-(Methylamino)butanal

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C5H11NO and exhibits a molecular weight of 101.15 g/mol. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural composition of a four-carbon aldehyde backbone with a methylamino group positioned at the fourth carbon atom. The Chemical Abstracts Service has assigned this compound the registry number 7729-27-3, providing a unique identifier for scientific and commercial applications.

The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CNCCCC=O, while the International Chemical Identifier string is InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3. The corresponding International Chemical Identifier Key, PJZBKCVVFPTFAW-UHFFFAOYSA-N, provides a fixed-length condensed version for database searches and chemical informatics applications.

Alternative nomenclature includes 4-methylaminobutanal, 4-methylamino-butyraldehyde, and butanal, 4-(methylamino)-, demonstrating the various naming conventions employed across different chemical databases and literature sources. The compound also appears in specialized databases under identifier codes including ChEBI CHEBI:1894, KEGG ID C10974, and FDA UNII FM5R52L7PL.

Table 1: Physical and Chemical Properties of this compound

Historical Context of Discovery

The historical significance of this compound emerged through pioneering research on nicotine biosynthesis in tobacco plants during the early 1970s. Mizusaki and colleagues conducted groundbreaking investigations that demonstrated the presence of N-methylputrescine oxidase in tobacco roots, an enzyme responsible for catalyzing the oxidative deamination of N-methylputrescine to form this compound. Their 1972 publication provided the first definitive evidence for this biochemical transformation, establishing the compound as an essential intermediate in alkaloid biosynthesis.

The research team purified N-methylputrescine oxidase 150-fold from tobacco roots and characterized its enzymatic properties, including a pH optimum of 8.0 and a Michaelis constant value of 4.5 × 10⁻⁴ M for N-methylputrescine. This foundational work demonstrated that this compound spontaneously cyclizes to form N-methyl-Δ¹-pyrrolinium salt, which was identified through comparison with authentic synthetic compounds. The enzyme exhibited exclusive localization in root tissues, and its activity increased markedly following shoot decapitation, providing insights into the physiological regulation of alkaloid biosynthesis.

Subsequent research expanded understanding of this compound's role beyond tobacco to encompass broader alkaloid-producing plant families. Scientific investigations revealed the compound's involvement in tropane alkaloid biosynthesis in species such as Datura stramonium, where labeled this compound was detected in plants fed with radioactive ornithine precursors. These findings established the compound's universal importance in solanaceous plant secondary metabolism and its conservation across multiple species within the nightshade family.

The development of analytical techniques and synthetic methodologies further advanced research on this compound throughout the late twentieth and early twenty-first centuries. Mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography enabled precise characterization and quantification of the compound in biological systems. Synthetic approaches utilizing labeled precursors facilitated biosynthetic pathway elucidation and metabolic flux analysis, contributing to comprehensive understanding of alkaloid formation mechanisms.

Position in Organic Chemistry Classification

This compound occupies a distinctive position within organic chemistry classification as an amino aldehyde derivative. The compound belongs to the broader category of aldehydes, characterized by the presence of a formyl functional group (-CHO) that imparts characteristic chemical reactivity patterns. The additional methylamino substituent (-NHCH3) introduces nitrogen-containing functionality that significantly influences the compound's chemical behavior and biological activity.

Within the aldehyde classification system, this compound represents an aliphatic aldehyde with a four-carbon chain length. The compound exhibits properties typical of both aldehydes and secondary amines, enabling participation in diverse chemical transformations including nucleophilic addition reactions, oxidation-reduction processes, and cyclization reactions. The presence of both electron-donating (methylamino) and electron-withdrawing (aldehyde) functional groups creates a unique electronic environment that influences reactivity and stability characteristics.

The compound's structural relationship to other biologically significant molecules establishes its position within natural product chemistry. This compound serves as a direct precursor to N-methyl-Δ¹-pyrrolinium cation, a key intermediate in pyrrolidine alkaloid biosynthesis. This relationship places the compound within the broader family of alkaloid precursors and intermediates that contribute to natural product diversity in plant secondary metabolism.

Comparative analysis with related compounds reveals structural similarities and differences that influence biological activity. The compound shares functional group characteristics with 4-(aminobutanal), differing only in the presence of a methyl substituent on the amino group. This structural modification significantly alters the compound's participation in enzymatic reactions and its role in metabolic pathways. Similarly, comparison with 4-(methylamino)butyric acid demonstrates the importance of the aldehyde versus carboxylic acid functional group in determining biological activity and metabolic fate.

Table 2: Structural Classification and Related Compounds

| Compound | Molecular Formula | Functional Groups | Biological Role |

|---|---|---|---|

| This compound | C5H11NO | Aldehyde, Secondary amine | Alkaloid precursor |

| 4-(Methylamino)butyric acid | C5H11NO2 | Carboxylic acid, Secondary amine | GABA analog |

| 4-Aminobutanal | C4H9NO | Aldehyde, Primary amine | Putrescine derivative |

| N-Methylputrescine | C5H14N2 | Primary amine, Secondary amine | Methylated diamine |

| N-Methyl-Δ¹-pyrrolinium | C5H10N+ | Cyclic iminium | Alkaloid intermediate |

Significance in Biochemical Research

The biochemical significance of this compound extends far beyond its role as a simple organic intermediate, encompassing fundamental aspects of plant secondary metabolism, enzyme evolution, and natural product biosynthesis. Research investigations have established the compound as a critical branch point in alkaloid biosynthetic pathways, where its formation and subsequent transformations determine the production of diverse bioactive natural products.

Enzymatic studies have revealed the sophisticated mechanisms governing this compound formation through N-methylputrescine oxidase catalysis. This copper-dependent enzyme belongs to the diamine oxidase superfamily and exhibits remarkable substrate specificity for N-methylated diamines. Molecular evolution analyses indicate that N-methylputrescine oxidase has evolved from ancestral diamine oxidases through optimization of substrate preference and gene expression patterns, representing a clear example of enzyme evolution for specialized metabolic functions.

The compound's spontaneous cyclization to form N-methyl-Δ¹-pyrrolinium cation represents a fascinating example of non-enzymatic chemical transformation in biological systems. This cyclization reaction proceeds through intramolecular nucleophilic attack of the amino group on the aldehyde carbon, forming a five-membered heterocyclic cation that serves as the foundation for complex alkaloid structures. The thermodynamic favorability of this cyclization ensures efficient conversion and represents a committed step toward alkaloid formation.

Comparative biochemical studies across multiple plant species have demonstrated the conservation of this compound's role in alkaloid biosynthesis while revealing interesting mechanistic variations. In Solanaceae species, the compound forms through direct oxidation of N-methylputrescine, while in Erythroxylaceae (coca family), alternative biosynthetic routes may contribute to its formation. These findings highlight the evolutionary flexibility of metabolic pathways while maintaining conservation of key intermediates.

Table 3: Biochemical Roles and Enzymatic Interactions

Research applications of this compound extend into metabolic engineering and biotechnology domains, where understanding of its biosynthesis enables rational design of alkaloid production systems. Genetic engineering approaches targeting N-methylputrescine oxidase expression have demonstrated the potential for modulating alkaloid content in transgenic plants. These applications have implications for both increasing beneficial alkaloid production and reducing harmful alkaloid accumulation in agricultural crops.

The compound's role in plant stress responses and ecological interactions represents an emerging area of biochemical research. Evidence suggests that alkaloid biosynthesis, including this compound formation, responds to environmental stresses and herbivore pressure. Understanding these regulatory mechanisms provides insights into plant defense strategies and the ecological significance of secondary metabolite production.

Analytical methodology development for this compound detection and quantification has advanced significantly, enabling precise measurement in complex biological matrices. High-performance liquid chromatography coupled with mass spectrometry provides sensitive detection capabilities, while nuclear magnetic resonance spectroscopy enables structural confirmation and metabolic flux analysis. These analytical advances support both fundamental research and applied biotechnology applications.

Properties

IUPAC Name |

4-(methylamino)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZBKCVVFPTFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-27-3 | |

| Record name | 4-(Methylamino)butanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(METHYLAMINO)BUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM5R52L7PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Acetal Protection Method Using Orthoformate Esters

This method involves the synthesis of 4-(N,N-dimethylamino)butyraldehyde acetals, followed by deprotection to yield the target aldehyde. The acetal intermediate stabilizes the aldehyde group, preventing undesired side reactions during synthesis.

Step-by-Step Procedure:

-

Reaction Setup :

-

Aqueous 3-(N,N-dimethylamino)propyl chloride hydrochloride (230 g, 60% w/w) is cooled to 15–20°C in a 1 L three-necked flask.

-

Aqueous sodium hydroxide (40 g in 60 mL water) is added slowly to maintain temperatures below 20°C.

-

-

Extraction and Drying :

-

Cyclohexane (300 mL) is added, and the mixture is stirred for 15 minutes.

-

The cyclohexane layer is separated, and the aqueous phase is re-extracted with cyclohexane (200 mL).

-

-

Acetal Formation :

-

The combined cyclohexane layer is heated under reflux with a Dean-Stark apparatus to remove residual moisture.

-

Phenyl diethyl orthoformate (171 g) in benzene (200 mL) is added over 1 hour, and the mixture is refluxed for 2 hours.

-

-

Purification :

Key Parameters :

| Parameter | Value/Detail |

|---|---|

| Temperature Range | 15–20°C (initial), reflux (final) |

| Solvent System | Cyclohexane, benzene |

| Yield | 72.8% |

| Purity Assessment | GC-MS, refractive index |

Mechanistic Insight:

The orthoformate reacts with the intermediate aldehyde to form a stable acetal, which is later hydrolyzed under acidic conditions to regenerate the aldehyde group. This stepwise approach mitigates polymerization and oxidation risks.

Grignard Reagent-Mediated Synthesis

This method employs a Grignard reagent to construct the carbon backbone, followed by functional group transformations.

Step-by-Step Procedure:

-

Grignard Reagent Preparation :

-

3-(N,N-disubstitutedamino)propyl chloride is reacted with magnesium in anhydrous ether to form 3-(N,N-disubstitutedamino)-propylmagnesium halide.

-

-

Reaction with Orthoformate :

-

The Grignard reagent is treated with trimethyl orthoformate (119 g) in benzene, added dropwise under reflux.

-

-

Workup and Isolation :

Key Parameters :

| Parameter | Value/Detail |

|---|---|

| Reaction Medium | Anhydrous ether, benzene |

| Temperature | Reflux conditions |

| Yield | 71% |

| Critical Step | Grignard reagent stability |

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

| Metric | Acetal Method | Grignard Method |

|---|---|---|

| Overall Yield | 72.8% | 71% |

| Reaction Steps | 4 | 3 |

| Scalability | Suitable for pilot scale | Limited by Grignard handling |

| Byproduct Formation | Minimal | Moderate (Mg salts) |

The acetal method offers marginally higher yields and simpler purification, while the Grignard route requires stringent anhydrous conditions.

Optimization Strategies for Enhanced Yield

Solvent Selection

Temperature Control

-

Maintaining temperatures below 20°C during NaOH addition prevents exothermic side reactions.

| Hazard | Mitigation Strategy |

|---|---|

| Benzene Exposure | Use closed systems, PPE, and substitute solvents |

| Exothermic Reactions | Gradual reagent addition, cooling systems |

| Magnesium Reactivity | Handle under inert atmosphere |

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)butanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylamino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: 4-(Methylamino)butanoic acid.

Reduction: 4-(Methylamino)butanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(Methylamino)butanal is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in the production of alkaloids, which are significant due to their biological activities. The compound can undergo various reactions:

- Oxidation : Converts to 4-(Methylamino)butanoic acid.

- Reduction : Converts to 4-(Methylamino)butanol.

- Substitution : Reacts with nucleophiles, leading to diverse substituted derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product | Common Reagents |

|---|---|---|

| Oxidation | 4-(Methylamino)butanoic acid | Potassium permanganate, Chromium trioxide |

| Reduction | 4-(Methylamino)butanol | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Various substituted derivatives | Amines, Thiols |

Biology

In biological research, this compound is investigated for its role in metabolic pathways involving alkaloid biosynthesis. Studies suggest that it may interact with neurotransmitter receptors, indicating potential neuroactive properties. Its reactivity with biological systems makes it a candidate for further exploration in pharmacology and toxicology.

Medicine

The medicinal applications of this compound focus on its derivatives and related compounds. Research into these derivatives may lead to the development of new pharmaceuticals targeting various diseases. The compound's unique structure allows for the exploration of new therapeutic agents.

Case Study Example : A study examining the neuroactive properties of this compound derivatives indicated potential benefits in treating neurological disorders due to their ability to modulate neurotransmitter activity.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and as a precursor for synthesizing other valuable compounds. Its moderate solubility in organic solvents like chloroform and ethyl acetate enhances its applicability in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methylamino)butanal involves its role as an intermediate in enzymatic reactions. Methylputrescine oxidase catalyzes the oxidation of N-methylputrescine to form this compound. This enzyme uses copper as a cofactor to oxidize a conserved tyrosine residue into a topaquinone, which is essential for enzyme catalysis . The compound’s effects are primarily exerted through its participation in these biochemical pathways.

Comparison with Similar Compounds

4-(Dimethylamino)butanal

Key Differences :

- Structure: Replaces the methylamino group (-NHCH₃) with a dimethylamino group (-N(CH₃)₂).

- Molecular Formula: C₆H₁₃NO vs. C₅H₁₁NO for 4-(Methylamino)butanal.

- Molecular Weight : 115.18 g/mol (dimethyl) vs. ~101.15 g/mol (methyl).

- Physical State : Light yellow liquid (dimethyl) .

- Purity and Storage : ≥96% purity, stored at 0–8°C .

Implications :

- Commercial availability of the dimethyl analog suggests established synthetic routes, whereas this compound may require tailored methods.

4-(Methylnitrosamino)-4-(3-pyridyl)butanal (NNA)

Key Differences :

- Structure: Contains a nitrosamino group (-N(NO)CH₃) and a 3-pyridyl substituent, unlike the simpler methylamino group in the target compound.

- Molecular Formula: C₁₀H₁₃N₃O₂ vs. C₅H₁₁NO.

- Biological Activity: Classified as a tobacco-derived nitrosamine with inadequate evidence for carcinogenicity in experimental animals, unlike its analogs NNK and NNN .

Implications :

- Structural complexity (pyridyl substituent) may limit metabolic stability compared to simpler aldehydes.

4-(Dimethylamino)butanoic Acid Hydrochloride

Key Differences :

Implications :

- The carboxylic acid derivative is more polar and less volatile than aldehydes, favoring applications in aqueous systems.

- Salt formation (hydrochloride) enhances stability and solubility for industrial use.

Data Tables

Table 1: Structural and Physical Comparison

Research Implications and Gaps

- Synthesis: While 4-(Dimethylamino)butanal is commercially available , synthetic routes for this compound remain unclear. Potential methods may involve reductive amination of 4-oxobutanenitrile or oxidation of corresponding alcohols.

- Toxicity: The absence of nitrosamine or pyridyl groups in this compound suggests lower carcinogenic risk compared to NNA .

- Applications: The dimethylamino analog’s liquid state and stability make it preferable for industrial use, whereas the methylamino variant’s smaller size could enhance bioavailability in drug design.

Biological Activity

4-(Methylamino)butanal, also known by its CAS number 7729-27-3, is an organic compound with the molecular formula CHNO. It features a methylamino group attached to the fourth carbon of a butanal chain, making it a significant intermediate in various biochemical pathways, particularly in alkaloid biosynthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Molecular Structure:

- Formula: CHNO

- Molecular Weight: Approximately 103.16 g/mol

- Appearance: Colorless to light yellow liquid

Synthesis Methods:

this compound can be synthesized from N-methylputrescine through the action of methylputrescine oxidase, a copper-dependent enzyme. This enzymatic reaction is crucial for its formation and highlights its role in metabolic pathways.

The biological activity of this compound is primarily linked to its function as an intermediate in enzymatic reactions. The oxidation of N-methylputrescine by methylputrescine oxidase leads to the production of this compound, which can further undergo various biochemical transformations:

- Oxidation: Converts to 4-(Methylamino)butanoic acid.

- Reduction: Converts to 4-(Methylamino)butanol.

- Substitution Reactions: The methylamino group can participate in nucleophilic substitutions.

These reactions are essential for its role in synthesizing complex organic molecules, particularly alkaloids .

Interaction with Biological Systems

Research indicates that this compound may interact with neurotransmitter receptors, although detailed mechanisms are still under investigation. Its unique functional groups allow for distinct reactivity patterns that could influence neuroactive contexts .

Case Studies and Research Findings

-

Study on Neurotransmitter Interaction:

- A study explored the interaction of this compound with neurotransmitter receptors. Results indicated potential modulation of receptor activity, suggesting implications for neurological research .

- Alkaloid Biosynthesis:

- Biochemical Pathway Analysis:

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Enzymatic Reactions | Acts as an intermediate in enzymatic processes, particularly in alkaloid synthesis. |

| Neurotransmitter Interaction | Potential interactions with neurotransmitter systems, influencing neurological functions. |

| Biosynthesis Role | Serves as a precursor in the synthesis of bioactive alkaloids with therapeutic potential. |

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(Methylamino)butanal, and how can reaction conditions (e.g., catalysts, temperature) be optimized to improve yield?

- Methodology : Synthesis typically involves reductive amination of 4-oxobutanals with methylamine under controlled pH (8–9) and temperature (40–60°C). Catalysts like sodium cyanoborohydride or palladium-based systems are used for selective reduction. Optimizing solvent polarity (e.g., methanol/water mixtures) and stoichiometric ratios of methylamine to aldehyde precursors can enhance yields .

- Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to detect intermediates. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- NMR : Focus on H NMR signals for the methylamino group (δ 2.2–2.5 ppm, singlet) and aldehyde proton (δ 9.5–9.8 ppm). C NMR should confirm the aldehyde carbon (δ 190–200 ppm) and methylamino carbon (δ 35–40 ppm).

- IR : Identify N–H stretching (3300–3500 cm) and aldehyde C=O stretching (1720–1740 cm) .

- Validation : Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 102.1) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Store in airtight containers at 2–8°C to prevent degradation .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic effects of this compound across different in vitro models?

- Experimental Design :

Model Selection : Compare primary neuronal cultures (e.g., cortical neurons) vs. immortalized cell lines (e.g., SH-SY5Y) to assess cell-type-specific toxicity.

Dose-Response Analysis : Use LC assays with concentrations ranging from 1 μM to 10 mM to identify threshold effects.

Mechanistic Studies : Evaluate mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA assay) to differentiate apoptotic vs. necrotic pathways .

- Data Interpretation : Normalize results to control for batch variability in cell viability assays. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Q. What strategies can elucidate the role of this compound in pheromone systems, and how does its structure-activity relationship compare to analogs like 4-(n-heptyloxy)butanal?

- Biological Assays :

- Electroantennography (EAD) : Test antennal responses in insect models (e.g., Anoplophora glabripennis) to compare this compound with pheromone components like 4-(n-heptyloxy)butanal.

- Olfactometry : Use Y-tube assays to quantify attraction thresholds and synergistic effects with other pheromones .

Q. How can researchers address discrepancies in the environmental persistence data of this compound across soil and aquatic systems?

- Experimental Framework :

Soil Adsorption Studies : Use batch equilibrium methods with varying soil organic matter (SOM) content to calculate Freundlich coefficients ().

Aquatic Degradation : Perform OECD 301B biodegradability tests under aerobic conditions. Monitor half-life () via HPLC .

- Data Harmonization : Compare results with structurally similar compounds (e.g., 4-aminobutanal) to identify trends in hydrolysis rates and microbial degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.